Amine Basicity Reduction: pKaH Comparison with Non-Fluorinated Ethylamine
Fluoroalkyl amines are less basic than their hydrocarbon counterparts, a property that critically influences their behavior in biological systems [1].
| Evidence Dimension | Conjugate acid pKa (pKaH) |
|---|---|
| Target Compound Data | Class-level value: ~5.7 |
| Comparator Or Baseline | Ethylamine: 10.7 |
| Quantified Difference | Approximately 5 log units lower basicity |
| Conditions | Literature values for fluoroalkyl amine class vs. hydrocarbon amine class |
Why This Matters
Lower basicity directly correlates with increased membrane permeability and reduced lysosomal trapping, which are critical factors for achieving adequate intracellular drug exposure and oral bioavailability.
- [1] Andrews KG, Faizova R, Denton RM. A Practical and Catalyst-Free Trifluoroethylation Reaction of Amines Using Trifluoroacetic Acid. School of Chemistry, University of Nottingham. View Source
